N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a sulfonylphenyl and morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions. The sulfonylphenyl group is introduced via a sulfonation reaction, and the morpholinyl group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, such as continuous flow reactors, to ensure consistent production. Additionally, purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Ethyl acetoacetate: A versatile reagent in organic synthesis, known for its keto-enol tautomerism.
Properties
Molecular Formula |
C24H26N2O6S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O6S/c1-14-9-15(2)23-20(10-14)21(27)11-22(32-23)24(28)25-18-5-7-19(8-6-18)33(29,30)26-12-16(3)31-17(4)13-26/h5-11,16-17H,12-13H2,1-4H3,(H,25,28) |
InChI Key |
RVPFYVSSZZCZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.